![molecular formula C9H10N4OS B1384259 7-oxo-6,7-dihidro-[1,3]tiazolo[4,5-d]pirimidin-2-il)pirrolidina CAS No. 99967-86-9](/img/structure/B1384259.png)

7-oxo-6,7-dihidro-[1,3]tiazolo[4,5-d]pirimidin-2-il)pirrolidina

Descripción general

Descripción

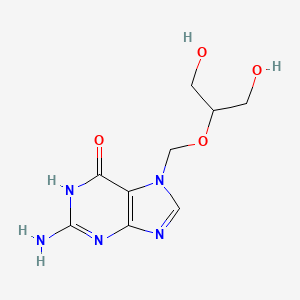

“2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one” is a compound with the molecular weight of 222.27 . It has been evaluated as an anticancer agent, with some compounds demonstrating potent cytotoxicity and topoisomerase I inhibitory activity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4OS/c14-8-6-7(10-5-11-8)12-9(15-6)13-3-1-2-4-13/h5H,1-4H2,(H,10,11,14) .Chemical Reactions Analysis

This compound has been evaluated as an anticancer agent, with some compounds demonstrating potent cytotoxicity and topoisomerase I inhibitory activity . The possible binding modes with the topoisomerase I/DNA complex were proposed based on molecular docking results .Physical And Chemical Properties Analysis

This compound has a melting point of 340-341 degrees . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Basándose en la información disponible, aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la “7-oxo-6,7-dihidro-[1,3]tiazolo[4,5-d]pirimidin-2-il)pirrolidina”:

Actividad antioxidante

Se ha informado que los derivados de la 2-(pirrolidin-1-il)pirimidina exhiben propiedades antioxidantes. Estos compuestos pueden neutralizar los radicales libres y pueden ser útiles para prevenir enfermedades relacionadas con el estrés oxidativo .

Interacciones farmacológicas

Estos derivados actúan como antagonistas del receptor 1 de vanilloide y moduladores del receptor 1 del factor de crecimiento similar a la insulina. También se ha encontrado que inhiben una gama de enzimas que incluyen la fosfodiesterasa tipo 5, la isocitrato deshidrogenasa 1, la enzima convertidora de endotelina 1 y la proteína de adhesión vascular 1 .

Propiedades antibacterianas

Se han descrito las propiedades antibacterianas de estos compuestos, lo que sugiere posibles aplicaciones en la lucha contra las infecciones bacterianas .

Potencial anticancerígeno

Algunos derivados han mostrado actividades anticancerígenas, lo que indica un posible uso en la terapia contra el cáncer o en la investigación .

Efectos sobre el ciclo celular

Se han caracterizado los efectos de estos compuestos en el ciclo celular, lo que podría ser relevante para estudios en biología celular y tratamiento de enfermedades relacionadas con la desregulación del ciclo celular .

Objetivos terapéuticos para trastornos metabólicos

Los derivados han sido reconocidos como posibles objetivos terapéuticos para trastornos como la dislipidemia, la cardiopatía coronaria y la diabetes .

Mecanismo De Acción

Target of Action

The primary target of this compound is mitotic serine/threonine kinases . These kinases play a crucial role in regulating cell cycle progression. During mitosis, they associate with the centrosome and spindle microtubules, influencing critical cellular processes .

Mode of Action

The compound interacts with mitotic kinases, likely through an initial oxidative coupling process. This coupling, possibly involving copper acetylide, leads to transmetalation and an intramolecular cyclization. The end result is the formation of a fused heterocycle, which affects downstream cellular events .

Biochemical Pathways

The affected pathways include those related to cell division, mitosis, and cell cycle checkpoints. By modulating mitotic kinases, this compound impacts the precise orchestration of cell division, ensuring accurate chromosome segregation and cell proliferation .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its therapeutic benefits.

Safety and Hazards

Direcciones Futuras

The development of novel TopI inhibitors aimed to overcome defects such as chemical instability, dose-limiting toxicity, and drug resistance has achieved considerable interest . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c14-8-6-7(10-5-11-8)12-9(15-6)13-3-1-2-4-13/h5H,1-4H2,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTQBKFTKCSRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99967-86-9 | |

| Record name | 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)